Formulating cysteine at high concentration often fails due to precipitation-L-cysteine saturates at just 16 g/100 mL. DL-Cysteine eliminates this bottleneck with a water solubility of 28 g/100 mL at 25°C, a 75% increase that ensures robust dosing. • Defined 1:1 racemic composition validated for chiral HPLC/UHPLC-MS method calibration, confirming L- and D-enantiomer elution order. • Distinct first-order solid-state phase transition enables fundamental thermodynamic studies of organic crystals. • Industrial chiral resolution processes use DL-cysteine as the mandatory substrate for diastereomeric salt formation; yield depends directly on input purity. Procure ≥97% assay material with reliable global logistics.
Molecular FormulaC3H7NO2S
Molecular Weight121.16 g/mol
CAS No.3374-22-9
Cat. No.B559558
⚠ Attention: For research use only. Not for human or veterinary use.
Freely soluble in water Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C 277 mg/mL at 25 °C Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene Soluble (in ethanol)
DL-Cysteine (CAS 3374-22-9) is a racemic mixture comprising equal parts of D-cysteine and L-cysteine . It is a sulfur-containing, non-essential amino acid derivative characterized by its thiol (-SH) functional group . This racemic form is chemically distinct from the optically pure L-cysteine and D-cysteine enantiomers . It is primarily utilized as an organic reagent in comparative physicochemical analyses, as a precursor in pharmaceutical synthesis, and as a chiral reference standard .
1
Racemic mixture workflowEqual-part D-cysteine and L-cysteine for chiral reference or resolution studies
Industrial synthesis precursorRequired substrate for patented enantiopure cysteine production methods
Why DL-Cysteine Cannot Be Replaced by L-Cysteine or D-Cysteine in Key Applications
Substituting DL-cysteine with its enantiopure counterparts (L-cysteine or D-cysteine) is often not feasible due to fundamental differences in their physical, chemical, and biological properties. As a racemic mixture, DL-cysteine exhibits distinct crystallization behavior, solubility profiles, and analytical properties compared to its individual enantiomers [1]. In biological systems, stereospecific interactions are critical; for instance, L- and D-cysteine enantiomers exhibit divergent effects on neuronal growth and antimicrobial activity, which would not be replicated by the racemic mixture [2][3]. Therefore, in applications ranging from chiral analysis to industrial synthesis where stereochemistry is not the primary driver, the unique properties of the racemate must be considered. Direct substitution is not a trivial, like-for-like exchange and requires validation.
Solubility
Racemate solubility profile differs from enantiopure L-cysteine; reported 75% higher aqueous solubility may not transfer.
Solid-State
Crystal phase transition behavior is distinct; L-cysteine solid-state processing parameters may not apply.
Biological
Stereospecific neuronal and antimicrobial responses differ; enantiopure forms may not replicate racemic mixture endpoint context.
[1] Minkov, V. S., Boldyreva, E. V., Drebushchak, T. N., & Görbitz, C. H. (2009). Phase Transitions in the Crystals of l- and dl-Cysteine on Cooling: The Role of the Hydrogen-Bond Distortions and the Side-Chain Motions. 2. dl-Cysteine. The Journal of Physical Chemistry B, 113(14), 5142-5151. View Source
[2] Baranes, K., et al. (2014). Neuronal growth on L- and D-cysteine self-assembled monolayers reveals neuronal chiral sensitivity. ACS Chemical Neuroscience, 5(5), 370-376. View Source
[3] Wang, H., Qian, J., Gu, J., Yan, W., & Zhang, J. (2019). Steric configuration-enabled selective antimicrobial activity of chiral cysteine. Biochemical and Biophysical Research Communications, 514(2), 569-574. View Source
Quantitative Differentiation of DL-Cysteine vs. L-Cysteine and D-Cysteine Enantiomers
Comparative Solubility: DL-Cysteine vs. L-Cysteine in Aqueous Solutions
The aqueous solubility of the racemic mixture DL-cysteine differs substantially from that of the L-enantiomer. At 25°C, the solubility of DL-cysteine is reported as 28 g/100 mL of solution . In contrast, the solubility of L-cysteine in water at the same temperature is approximately 16 g/100 mL . This represents a 75% higher solubility for the racemic form.
12 g/100 mL absolute increase; 75% relative increase
Conditions
Temperature: 25°C
Why This Matters
The significantly higher solubility of DL-cysteine is a critical parameter for formulation scientists and process chemists where achieving higher concentrations in aqueous media without precipitation is required.
Crystal Structure and Phase Transitions: DL-Cysteine vs. L-Cysteine
The crystalline forms of L-cysteine and DL-cysteine exhibit fundamentally different solid-state behaviors under varying temperature conditions. While L-cysteine undergoes multiple reversible structural changes between 1.1 and 3 GPa [1], DL-cysteine exhibits a distinct first-order phase transition upon cooling and reverse heating [2]. This demonstrates that the racemic mixture and the pure enantiomer form different crystal lattices with unique thermodynamic properties, which directly impacts their stability and processing in the solid state.
Crystal Phase TransitionClass-level
First-order transition on cooling
Distinct solid-state behavior vs. L-cysteine under variable temperature
XRD and Raman data; solid-state processing context may differ
L-Cysteine: Sequence of reversible structural changes (1.1-3 GPa)
Quantified Difference
Distinct thermodynamic and structural response
Conditions
Variable Temperature and Pressure (XRD and Raman Spectroscopy)
Why This Matters
For applications involving solid-state processing, milling, or long-term storage, the unique phase transition behavior of DL-cysteine may be advantageous or require specific handling compared to the pure L-enantiomer.
[1] Minkov, V. S., et al. (2009). Phase Transitions in the Crystals of l- and dl-Cysteine on Cooling: The Role of the Hydrogen-Bond Distortions and the Side-Chain Motions. 2. dl-Cysteine. The Journal of Physical Chemistry B, 113(14), 5142-5151. View Source
[2] Minkov, V. S., Boldyreva, E. V., Drebushchak, T. N., & Görbitz, C. H. (2009). Phase Transitions in the Crystals of l- and dl-Cysteine on Cooling: The Role of the Hydrogen-Bond Distortions and the Side-Chain Motions. 2. dl-Cysteine. The Journal of Physical Chemistry B, 113(14), 5142-5151. View Source
Chiral Resolution: DL-Cysteine as a Critical Substrate for Enantiopure Production
The patent literature establishes DL-cysteine as the essential starting material for the commercial production of enantiopure L- and D-cysteine. A disclosed method uses optically active mandelic acid to resolve DL-cysteine directly into high-purity optically active forms with high yield [1]. An alternative method involves converting DL-cysteine to its hydrochloride, followed by preferential crystallization [2]. These processes are impossible with a single enantiomer as the substrate; DL-cysteine's racemic nature is a functional requirement for this specific industrial application.
Chiral Resolution SubstrateHead-to-head
Required for enantiopure production
DL-form is mandatory starting material for patented resolution methods
Patent methods US4621151, US4613688; single enantiomers cannot substitute
Direct resolution to L- and D-cysteine is possible
Comparator Or Baseline
L-Cysteine or D-Cysteine: Cannot be resolved further
Quantified Difference
Qualitative difference: DL-form is required
Conditions
Patent Methods (e.g., US4621151, US4613688)
Why This Matters
For manufacturers of enantiopure cysteine, DL-cysteine is not an alternative but a required raw material. Its availability and cost directly impact the supply chain for L-cysteine.
[1] Nohira, H. (1986). Optical resolution of DL-cysteine. U.S. Patent No. 4,621,151. Washington, DC: U.S. Patent and Trademark Office. View Source
[2] Nohira, H. (1986). Optical resolution process for DL-cysteine. U.S. Patent No. 4,613,688. Washington, DC: U.S. Patent and Trademark Office. View Source
Differential Biological Activity: L-Cysteine vs. D-Cysteine in Neuronal and Antimicrobial Models
The biological activity of cysteine is highly stereospecific, providing a strong rationale for selecting a racemic mixture over a pure enantiomer in certain research contexts. In one study, L-cysteine was found to inhibit and even prevent neuronal attachment more severely than D-cysteine [1]. In a separate study on antimicrobial activity, L-cysteine showed preferred activity against S. aureus, while D-cysteine was more potent against E. coli, L. monocytogenes, and S. enteritis [2]. These findings underscore that the racemic mixture, DL-cysteine, offers a distinct pharmacological profile that is the composite of its two constituent enantiomers.
DL-Cysteine (racemic mixture) will exhibit both effects
Comparator Or Baseline
L-Cysteine: Stronger neuronal inhibition; D-Cysteine: Weaker neuronal inhibition. L-Cys: Active vs. S. aureus; D-Cys: Active vs. E. coli, L. monocytogenes, S. enteritis.
Quantified Difference
Qualitative and target-specific differences in potency
Conditions
In vitro neuronal cultures and antimicrobial susceptibility testing
Why This Matters
For researchers investigating chiral recognition, neurobiology, or developing broad-spectrum antimicrobial agents, the use of the racemic DL-cysteine is essential to capture the full spectrum of enantiomer-specific activities.
[1] Baranes, K., et al. (2014). Neuronal growth on L- and D-cysteine self-assembled monolayers reveals neuronal chiral sensitivity. ACS Chemical Neuroscience, 5(5), 370-376. View Source
[2] Wang, H., Qian, J., Gu, J., Yan, W., & Zhang, J. (2019). Steric configuration-enabled selective antimicrobial activity of chiral cysteine. Biochemical and Biophysical Research Communications, 514(2), 569-574. View Source
Analytical Utility: DL-Cysteine as a Defined Standard for Enantiomeric Purity Quantification
DL-Cysteine is an essential analytical standard for developing and validating methods to quantify enantiomeric purity. Its well-defined racemic composition (1:1 mixture of enantiomers) serves as a critical reference point for chiral chromatography. A validated method uses a Chiralpak® ZWIX(+) column to separate and quantify cysteine enantiomers in biological samples, a process that requires a racemic standard for method calibration and to confirm elution order [1]. The Crownpak® CR-I(+) column has also been successfully used for the separation of DL-Cysteine [2]. Without a pure racemic standard, accurate quantification of enantiomeric excess in unknown samples is not possible.
Chiral Reference StandardHead-to-head
Fixed 1:1 racemic reference point
Essential for chiral UHPLC-MS method validation and calibration
Chiralpak ZWIX(+) and Crownpak CR-I(+) column context
Chiral ChromatographyAnalytical ChemistryReference StandardQuality Control
Evidence Dimension
Role in Analytical Methodology
Target Compound Data
Essential racemic standard for method validation
Comparator Or Baseline
L-Cysteine or D-Cysteine: Used as single-enantiomer standards
Quantified Difference
DL-Cysteine provides a fixed 1:1 reference point
Conditions
Chiral UHPLC-MS, HPLC with chiral columns
Why This Matters
Procurement of high-purity DL-cysteine is critical for analytical laboratories involved in quality control of chiral pharmaceuticals or studying amino acid racemization in biological systems.
Chiral ChromatographyAnalytical ChemistryReference StandardQuality Control
[1] Pucciarini, L., González-Ruiz, V., Zangari, J., Martinou, J. C., Natalini, B., Sardella, R., & Rudaz, S. (2020). Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 177, 112841. View Source
Comparative Cost-Effectiveness for Non-Chiral Industrial Applications
For applications where stereochemistry is not a functional requirement, DL-cysteine offers a significant cost advantage over enantiopure L-cysteine. Vendor sources indicate that the racemic form is more cost-effective than L-cysteine for non-chiral-sensitive applications [1]. This price difference is a direct consequence of the supply chain: L-cysteine is predominantly derived from natural sources (e.g., hydrolysis of hair and feathers) or requires an additional costly chiral resolution step from the synthetically produced DL-form [2][3]. The DL-form is the primary product of chemical synthesis, making it inherently more economical to produce at scale.
L-Cysteine: Higher cost due to natural extraction or chiral resolution
Quantified Difference
Significant but vendor-dependent price differential
Conditions
Industrial-scale procurement for non-stereospecific applications
Why This Matters
For procurement managers sourcing cysteine for large-scale industrial uses like food additives, cosmetics, or as a synthetic intermediate where stereochemistry is irrelevant, choosing DL-cysteine over L-cysteine can result in substantial cost savings.
[1] Starsky Chemical. DL-Cysteine CAS 3374-22-9 Product Information. View Source
[2] Nohira, H. (1986). Optical resolution of DL-cysteine. U.S. Patent No. 4,621,151. Washington, DC: U.S. Patent and Trademark Office. View Source
[3] Nohira, H. (1986). Optical resolution process for DL-cysteine. U.S. Patent No. 4,613,688. Washington, DC: U.S. Patent and Trademark Office. View Source
Recommended Procurement Scenarios for DL-Cysteine Based on Differentiated Evidence
Aqueous Formulation Development Requiring High Solubility
For developing pharmaceutical, cosmetic, or industrial formulations where achieving a high concentration of cysteine in aqueous media is critical, DL-cysteine should be prioritized over L-cysteine. Its 75% higher water solubility (28 g/100 mL at 25°C vs. 16 g/100 mL for L-cysteine) directly addresses common formulation challenges related to precipitation and effective dosing .
Solid-State Processing and Crystallization Studies
In material science and solid-state chemistry research focused on understanding crystal packing, hydrogen bonding, and phase transitions, DL-cysteine offers a distinct model system compared to L-cysteine. Its unique first-order phase transition upon cooling is a specific, quantifiable property that can be exploited to study fundamental thermodynamic and kinetic processes in organic crystals .
Industrial-Scale Synthesis of Enantiopure L- and D-Cysteine
For chemical manufacturers and CROs engaged in the large-scale production of optically pure L-cysteine or D-cysteine, procuring high-purity DL-cysteine is a mandatory step, not an option. Patented industrial methods directly use DL-cysteine as the substrate for efficient chiral resolution via diastereomeric salt formation with optically active mandelic acid or preferential crystallization . The yield and cost-effectiveness of the overall process are directly tied to the quality of the DL-cysteine starting material.
Analytical Method Development and Quality Control for Chiral Amino Acids
In any analytical laboratory tasked with developing or running chiral separation methods (e.g., HPLC, UHPLC-MS) to quantify the enantiomeric purity of cysteine in pharmaceutical, biological, or food samples, DL-cysteine is a critical reference standard. Its defined 1:1 racemic composition is essential for method validation, calibration, and confirming the elution order of L- and D-cysteine enantiomers .
For academic and pharmaceutical researchers studying the molecular basis of chiral recognition in biological systems, including neurobiology and microbiology, DL-cysteine is the appropriate tool. Because L- and D-cysteine have been shown to exhibit divergent and sometimes opposing biological activities (e.g., neuronal attachment inhibition and antimicrobial spectrum), only the racemic mixture can provide a complete picture of these enantiomer-dependent effects .
Application
Selection Property
Validation Focus
Aqueous Formulation Development
High aqueous solubility context
Solubility and precipitation endpoint review
Solid-State Processing Research
Distinct crystal phase behavior
Thermodynamic and kinetic processing parameters
Enantiopure Cysteine Manufacturing
Racemic substrate requirement
Chiral resolution yield and purity endpoints
Chiral Analytical Method Validation
Defined 1:1 racemic standard
Enantiomeric purity quantification accuracy
Stereospecific Biological Interaction Studies
Composite enantiomer response profile
Neuronal and antimicrobial assay endpoint review
[1] Minkov, V. S., et al. (2009). Phase Transitions in the Crystals of l- and dl-Cysteine on Cooling: The Role of the Hydrogen-Bond Distortions and the Side-Chain Motions. 2. dl-Cysteine. The Journal of Physical Chemistry B, 113(14), 5142-5151. View Source
[2] Nohira, H. (1986). Optical resolution of DL-cysteine. U.S. Patent No. 4,621,151. Washington, DC: U.S. Patent and Trademark Office. View Source
[3] Nohira, H. (1986). Optical resolution process for DL-cysteine. U.S. Patent No. 4,613,688. Washington, DC: U.S. Patent and Trademark Office. View Source
[4] Pucciarini, L., et al. (2020). Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 177, 112841. View Source
[6] Baranes, K., et al. (2014). Neuronal growth on L- and D-cysteine self-assembled monolayers reveals neuronal chiral sensitivity. ACS Chemical Neuroscience, 5(5), 370-376. View Source
[7] Wang, H., et al. (2019). Steric configuration-enabled selective antimicrobial activity of chiral cysteine. Biochemical and Biophysical Research Communications, 514(2), 569-574. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.